molecular formula C11H19N3 B13294891 N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]cyclopentanamine

N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]cyclopentanamine

Cat. No.: B13294891
M. Wt: 193.29 g/mol
InChI Key: DBFPRJUCLMUMSH-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]cyclopentanamine is a chemical compound with the molecular formula C11H19N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]cyclopentanamine typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with cyclopentylamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]cyclopentanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced pyrazole derivatives .

Scientific Research Applications

N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]cyclopentanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]cyclopentanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a cyclopentylamine moiety makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]cyclopentanamine

InChI

InChI=1S/C11H19N3/c1-2-14-11(7-8-13-14)9-12-10-5-3-4-6-10/h7-8,10,12H,2-6,9H2,1H3

InChI Key

DBFPRJUCLMUMSH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2CCCC2

Origin of Product

United States

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